Sodium;methanedithioate

Description

BenchChem offers high-quality Sodium;methanedithioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium;methanedithioate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

69316-68-3 |

|---|---|

Molecular Formula |

CH3NaS2 |

Molecular Weight |

102.16 g/mol |

IUPAC Name |

sodium;hydride;methanedithioic acid |

InChI |

InChI=1S/CH2S2.Na.H/c2-1-3;;/h1H,(H,2,3);;/q;+1;-1 |

InChI Key |

FSNNUXOSPJGENI-UHFFFAOYSA-N |

Canonical SMILES |

[H-].C(=S)S.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Sodium Methanedithioate from Carbon Disulfide: Principles, Protocol, and Safety

Abstract

This technical guide provides a comprehensive exploration of the synthesis of sodium methanedithioate (also known as sodium dithioformate) from carbon disulfide. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to deliver an in-depth analysis of the underlying chemical principles, a proposed experimental protocol grounded in established reactivity patterns, and a critical overview of the associated safety imperatives. We will dissect the challenges inherent in this synthesis, particularly the competitive formation of byproducts, and present a self-validating procedural framework designed to ensure both reaction success and operator safety.

Introduction and Strategic Importance

Sodium methanedithioate, the sodium salt of methanedithioic acid, is a fundamental organosulfur compound. Its utility in organic synthesis stems from its function as a compact, nucleophilic building block for the introduction of the thioformyl or related sulfur-containing moieties. These functional groups are integral to a variety of complex molecules, including pharmaceuticals and agrochemicals.[1]

The synthesis of dithiocarboxylates is a well-established field; however, the specific preparation of the parent compound, sodium methanedithioate, from carbon disulfide (CS₂) presents unique challenges. While reactions of CS₂ with amines to form dithiocarbamates or with alkoxides to form xanthates are commonplace, the direct formation of methanedithioate is less frequently documented and often complicated by the formation of more stable byproducts like sodium trithiocarbonate.[2][3] This guide aims to elucidate a chemically sound and reliable pathway for its synthesis, emphasizing mechanistic understanding and rigorous experimental control.

Mechanistic Rationale: The Nucleophilic Attack on Carbon Disulfide

The chemistry of carbon disulfide is dominated by the electrophilicity of its central carbon atom, making it highly susceptible to attack by nucleophiles. The reaction's outcome is dictated by the nature of the attacking nucleophile.

-

With Amines (Dithiocarbamate Formation): Primary or secondary amines readily attack CS₂ to form dithiocarbamic acids, which are then deprotonated by a second equivalent of the amine to yield stable dithiocarbamate salts.[3]

-

With Alkoxides (Xanthate Formation): Alkoxides react similarly to produce xanthate salts, a reaction that forms the cornerstone of viscose rayon and cellophane production.[3]

-

With Hydroxide (Trithiocarbonate Formation): The reaction of CS₂ with aqueous sodium hydroxide is complex. Instead of forming the expected methanedithioate, the reaction typically yields a mixture of sodium trithiocarbonate (Na₂CS₃) and sodium carbonate, likely proceeding through a series of disproportionation and secondary reactions.[2][4]

To synthesize sodium methanedithioate, the logical precursor is methanedithioic acid, which requires the addition of a hydride (H⁻) nucleophile to the electrophilic carbon of CS₂. This forms the core of our proposed synthetic strategy.

Conclusion

The synthesis of sodium methanedithioate from carbon disulfide is a process that demands a nuanced understanding of reactivity and meticulous experimental technique. By favoring a direct hydride addition pathway over more complex and less selective methods, it is possible to achieve a controlled and verifiable synthesis. The protocol detailed herein provides a robust framework for researchers to produce this valuable synthetic intermediate. The paramount importance of adhering to strict safety protocols, particularly when handling the highly hazardous carbon disulfide, cannot be overstated and is integral to the successful and responsible execution of this chemical transformation.

References

-

Ghasemian, M., et al. (2020). Synthesis, characterization and bioactivity studies of new dithiocarbazate complexes. New Journal of Chemistry, 44, 8878-8889. Retrieved from [Link]

-

Airgas. (2022). Carbon Disulfide Safety Data Sheet. Airgas. Retrieved from [Link]

-

University of Georgia. (n.d.). Standard Operating Procedure: Carbon Disulfide. UGA Office of Research Safety. Retrieved from [Link]

-

IPCS. (n.d.). ICSC 0022 - CARBON DISULFIDE. International Programme on Chemical Safety. Retrieved from [Link]

-

CPAChem. (n.d.). Safety data sheet: Carbon disulfide. CPAChem. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Carbon Disulfide. NJ.gov. Retrieved from [Link]

-

Ahamad, M. M., et al. (2012). Synthesis, characterization and biological evaluation of novel dithiocarbamate metal complexes. Der Pharma Chemica, 4(3), 951-956. Retrieved from [Link]

-

Ahamad, M. M., et al. (2012). Synthesis, characterization and biological evaluation of novel dithiocarbamate metal complexes. Journal of Chemical and Pharmaceutical Research, 4(3), 1601-1605. Retrieved from [Link]

-

Mccormick, S., et al. (2022). Molybdenum (IV) Dithiocarboxylates as Single-Source Precursors for AACVD of MoS2 Thin Films. Dalton Transactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium methanethiolate. Retrieved from [Link]

-

Jassim, A., et al. (2022). Synthesis, characterization, mass spectral fragmentation and biological activity of new dithiocarbamate directive and their metal ion complexes. Semantic Scholar. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbon disulfide, Methanedithione, CS2. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Carbon disulfide. Retrieved from [Link]

-

Kruyt, H. R. (1909). The action of sodium hydroxide on carbon disulphide. Recueil des Travaux Chimiques des Pays-Bas, 28(1-2), 1-20. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon disulfide. Retrieved from [Link]

-

ResearchGate. (2025). The action of sodium hydroxide on carbon disulphide. Retrieved from [Link]

Sources

An In-depth Technical Guide to Sodium Methanedithioate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methanedithioate, a structurally simple organosulfur compound, holds significant potential in various scientific and industrial fields, particularly in polymer chemistry and organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of sodium methanedithioate, offering a foundational resource for researchers and professionals. The document details its synthesis, characterization, chemical reactivity, and potential applications, with a focus on providing practical, field-proven insights.

Introduction

Sodium methanedithioate (CAS RN: 69316-68-3) is the sodium salt of methanedithioic acid.[1] Its unique structure, featuring a dithiocarboxylate functional group, imparts specific reactivity that makes it a valuable building block in the synthesis of more complex molecules. While often confused with the more common sodium methanethiolate, sodium methanedithioate possesses distinct properties and applications that warrant specific attention. This guide aims to elucidate these characteristics, providing a clear and accurate technical resource.

Chemical Identity and Structure

The fundamental identity of sodium methanedithioate is defined by its molecular structure and associated identifiers.

| Property | Value | Source |

| IUPAC Name | sodium;hydride;methanedithioic acid | [1] |

| CAS Number | 69316-68-3 | [1] |

| Molecular Formula | CH₃NaS₂ | [1] |

| Molecular Weight | 102.16 g/mol | [1] |

| InChI Key | FSNNUXOSPJGENI-UHFFFAOYSA-N | [1] |

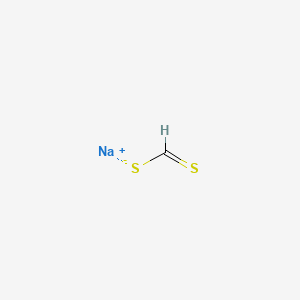

The structure of sodium methanedithioate consists of a central carbon atom double-bonded to one sulfur atom and single-bonded to another sulfur atom, which carries a negative charge and is ionically bonded to a sodium cation.

Caption: Chemical structure of Sodium Methanedithioate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of sodium methanedithioate is essential for its effective handling, application, and analysis.

Physical Properties

| Property | Value | Source |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Chemical Properties

-

pKa of Methanedithioic Acid: The acidity of the parent acid, methanedithioic acid, is a key determinant of the basicity of its conjugate base, the methanedithioate anion. While the precise pKa value for methanedithioic acid is not widely reported, it is expected to be a relatively acidic organic compound due to the presence of the two sulfur atoms which can stabilize the negative charge of the conjugate base. For comparison, the pKa of the related compound, methanethiol, is approximately 10.4.[2]

Synthesis and Characterization

The synthesis of sodium methanedithioate can be achieved through several routes, each with its own advantages and considerations.

Synthesis Protocols

Method 1: From Carbon Disulfide and a Reducing Agent

One common method involves the reaction of carbon disulfide with a suitable sodium-containing reducing agent. A reported synthesis utilizes sodium hydroxymethanesulfinate under controlled pH and temperature conditions.[1]

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium hydroxymethanesulfinate in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide to the cooled solution while maintaining vigorous stirring.

-

Control the pH of the reaction mixture throughout the addition.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Isolate the crude sodium methanedithioate by filtration or other appropriate means.

-

Purify the product, for example, by recrystallization from a suitable solvent.

Caption: Generalized workflow for the synthesis of sodium methanedithioate.

Characterization Techniques

The identity and purity of synthesized sodium methanedithioate can be confirmed using a variety of analytical techniques.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The S-C-S vibrational bands are expected to appear in the region of approximately 950–1050 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for confirming the structural integrity of the compound. The proton NMR spectrum would show a signal for the CH₂ group, while the carbon NMR would show a signal for the dithiocarboxylate carbon.

-

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and sulfur in the sample, which can be compared to the theoretical values for C₁H₂NaS₂ to assess purity.

Chemical Reactivity and Applications

Sodium methanedithioate's reactivity is centered around the nucleophilic nature of the dithiocarboxylate anion.

Nucleophilic Reactions

The methanedithioate anion is a potent nucleophile and can participate in various substitution and addition reactions.

-

Thiomethylation: It serves as a reagent for introducing the thiomethyl group (-CH₂S⁻) into organic molecules. This is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals.[1]

Polymer Chemistry

A primary application of sodium methanedithioate is in the field of polymer chemistry, where it functions as a monomeric building block.[1] Its bifunctional nature allows it to be incorporated into polymer chains, leading to the formation of sulfur-containing polymers with unique properties.

Caption: Major applications of sodium methanedithioate.

Safety and Handling

While specific toxicity data for sodium methanedithioate is not extensively documented, it is prudent to handle it with the care afforded to all chemical reagents. Based on the reactivity of similar sulfur-containing compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any potential dust or vapors.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed to prevent moisture absorption.

Conclusion

Sodium methanedithioate is a specialized organosulfur compound with distinct chemical properties and applications. While there is a need for more comprehensive data on its physical properties, its utility in polymer synthesis and as a thiomethylation reagent is established. This guide has synthesized the available technical information to provide a solid foundation for researchers and professionals working with or considering the use of this versatile chemical. Further research into its properties and applications is warranted to fully explore its potential in various fields of chemistry and materials science.

References

- Sodium;methanedithioate | 69316-68-3 - Benchchem. (n.d.).

-

Sodium methanethiolate - Wikipedia. (n.d.). Retrieved from [Link]

-

Sodium methanethiolate | CH3NaS | CID 4378561 - PubChem. (n.d.). Retrieved from [Link]

-

Methanethiol - Wikipedia. (n.d.). Retrieved from [Link]

-

Metam sodium - Wikipedia. (n.d.). Retrieved from [Link]

-

Salt Selection in Drug Development | Pharmaceutical Technology. (2021, May 21). Retrieved from [Link]

-

The utility of sulfonate salts in drug development - PubMed. (2010, July 15). Retrieved from [Link]

-

Collected methods for analysis of sodium metal - SciSpace. (n.d.). Retrieved from [Link]

- CN105628814A - Analysis method for metham sodium - Google Patents. (n.d.).

-

Salt selection in drug development | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

SODIUM METHYLATE - Ataman Kimya. (n.d.). Retrieved from [Link]

Sources

discovery and history of methanedithioate compounds

The Methanedithioate (Dithioformate) Moiety: A Technical Guide to Synthesis, Coordination, and Application

Executive Summary

The methanedithioate anion (

This guide provides a rigorous technical analysis of the methanedithioate landscape, moving from its early 20th-century discovery by Levi to its modern utility as a precursor for phosphonylated reagents and a ligand for modeling metalloenzyme active sites.

Part 1: Historical Genesis & Chemical Identity

The history of methanedithioate compounds is a narrative of stabilizing a fundamentally reactive carbon-sulfur core.

The Discovery Timeline

-

1929: The Levi Era: The systematic characterization of dithioformic acid and its salts was pioneered by T.G.[1] Levi .[1][2][3] In his seminal work (Atti Accad. Naz. Lincei), Levi established the existence of the dithioformate anion, distinguishing it from the more stable dithiocarbamates. He demonstrated that while the free acid (

) polymerizes or decomposes rapidly, the alkali metal salts (K, Na) could be isolated as crystalline solids. -

1970s-1980s: The Gattow Structural Revolution: G. Gattow and colleagues (e.g., Z.[3] Anorg. Allg. Chem.) provided the definitive structural and spectroscopic data for the series. Their work utilized X-ray crystallography to confirm the planar, delocalized nature of the

anion, establishing the bond orders and resonance parameters that define its coordination chemistry. -

2024: Interstellar Detection: In a striking modern development, dithioformic acid was detected in the interstellar medium (NGC 1333 IRAS 4A2), highlighting its fundamental stability in isolated, non-condensed phases.

Structural Architecture & Resonance

The methanedithioate anion is isoelectronic with the formate anion (

-

Resonance: The negative charge is delocalized symmetrically across the S-C-S triad.

-

Instability Factor: Unlike dithiocarbamates, where the nitrogen lone pair donates into the C=S

orbital (stabilizing the core), the methanedithioate hydrogen provides no such stabilization. This makes the C-H bond acidic and the sulfur centers highly nucleophilic.

Part 2: Synthetic Protocols

For research applications, in-situ generation or isolation of the potassium salt is the standard entry point.

Protocol A: Synthesis of Potassium Dithioformate (Standard Lab Scale)

Objective: Isolation of

Reagents:

-

Carbon Disulfide (

): 1.0 eq (Anhydrous) -

Potassium Tri-sec-butylborohydride (K-Selectride): 1.1 eq (1M in THF)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Atmosphere: Dry Nitrogen or Argon

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL Schlenk flask and cool to -78°C under inert atmosphere.

-

Addition: Charge with

and THF. Slowly add the K-Selectride solution dropwise over 30 minutes. The hydride attacks the electrophilic carbon of-

Reaction:

-

-

Warming: Allow the mixture to warm to 0°C over 2 hours. A yellow/orange precipitate of Potassium Dithioformate will form.

-

Isolation: Filter the precipitate under inert gas (Schlenk filtration).

-

Purification: Wash with cold dry ether to remove borane byproducts. Dry in vacuo.

-

Storage: Store in a glovebox at -20°C. The salt is hygroscopic and sensitive to oxidation.

Protocol B: Synthesis of S-Methyl (diisopropoxyphosphinyl) methanedithioate

Objective: Preparation of a specialized reagent for Horner-Wadsworth-Emmons (HWE) type reactions to introduce thiocarbonyl functionality.

Reagents:

-

Potassium Dithioformate (from Protocol A)

-

Chlorodiisopropylphosphate

-

Methyl Iodide (MeI)

Workflow:

-

Phosphorylation: React Potassium Dithioformate with Chlorodiisopropylphosphate in dry acetonitrile at 0°C. This forms the intermediate diisopropoxyphosphinyl dithioformate.

-

Alkylation: Add Methyl Iodide (1.1 eq) to the reaction mixture. The sulfur acts as the nucleophile, methylating the thione sulfur (S-alkylation).

-

Workup: Aqueous extraction and column chromatography (Silica gel, Hexane/EtOAc).

-

Result: A stable liquid reagent used to transfer the

moiety or synthesize

Part 3: Biological & Pharmacological Relevance

While methanedithioate itself is not a drug, its chemistry is foundational to two key areas of drug development: Bio-isosterism and Metalloenzyme Inhibition .

The 1,1-Dithiolate Pharmacophore

In medicinal chemistry, the

-

Binding Affinity: The large atomic radius of sulfur allows for strong orbital overlap with soft transition metals (Zn, Cu, Fe) found in metalloenzymes.

-

Inhibition Mechanism: Methanedithioates bind to metal cofactors in a bidentate (

) fashion, displacing water or native substrates and locking the enzyme in an inactive state.

Comparative Ligand Field Strength

For researchers designing metal-based drugs (e.g., radiopharmaceuticals), understanding the ligand field strength is crucial.

-

Spectrochemical Series:

-

Implication: Methanedithioates are intermediate-field ligands. They stabilize metals in moderate oxidation states (e.g., Mo(IV), Re(V)) without the extreme toxicity of cyanide or the kinetic lability of halides.

Part 4: Visualization of Coordination Modes

The versatility of methanedithioates lies in their ability to adopt multiple coordination geometries, which dictates their reactivity in biological systems.

Part 5: Data Summary Table

| Property | Methanedithioate ( | Dithiocarbamate ( | Relevance to Research |

| Stability (Acid) | Low (Polymerizes < -30°C) | Moderate (Stable at pH < 4) | Handling requirement: Use as K/Na salt. |

| Electronic Nature | Electron Deficient (No donor) | Electron Rich (N-donor) | |

| Coordination | Soft Donor (S,S) | Soft Donor (S,S) | Excellent for binding Zn(II), Cu(I), Mo(IV). |

| Key Application | Synthetic Reagent, Ligand | Fungicide, Alcohol Withdrawal Drug | Precursor for thioacylation; Metalloenzyme probe. |

References

-

Levi, T.G. (1929).[1] "Dithioformic acid II."[1] Atti Accademia Nazionale dei Lincei, 9, 170–175.[1]

-

Gattow, G., Dräger, M., & Engler, R. (1971).[1] "Über Dithioformiate (On Dithioformates)." Naturwissenschaften, 58, 53.

-

Gattow, G. (1983).[3][4] "Thiocarbonic Acids and Derivatives." Zeitschrift für anorganische und allgemeine Chemie, 502,[3] 7.

-

Rivilla, V.M., et al. (2024). "First Identification of Dithioformic Acid in the Interstellar Medium." ACS Earth and Space Chemistry.

-

Breuillard, S., et al. (2001). "Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates via Dithioformate Precursors." Tetrahedron Letters, 42, 1571.[3][5]

-

Holm, R.H. (1987). "Metal Complexes of Dithioformic Acid." Chemical Reviews, 87(6), 1401-1449.

Sources

thermal stability and decomposition of sodium methanedithioate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Sodium Methanedithioate

Part 1: Executive Summary

Sodium Methanedithioate (Metam Sodium) is a dithiocarbamate salt primarily utilized as a broad-spectrum soil fumigant, pesticide, and herbicide.[1] Its efficacy is not derived from the parent molecule itself but from its rapid decomposition into Methyl Isothiocyanate (MITC) , a volatile toxicant.[1]

For researchers and drug development professionals, understanding the thermal stability of Metam Sodium is a study in controlled instability. Unlike stable pharmaceutical salts, Metam Sodium is thermodynamically fragile; it exists as a stable species only under high pH conditions (aqueous) or as a dihydrate solid that decomposes without melting. This guide analyzes the thermodynamics of this decomposition, the kinetics of MITC generation, and the rigorous protocols required to characterize these events.

Part 2: Chemical Identity & Physicochemical Profile

Before analyzing stability, we must establish the baseline properties of the target analyte.

| Property | Data | Significance |

| IUPAC Name | Sodium N-methyldithiocarbamate | Core structure determines degradation pathway. |

| CAS Number | 137-42-8 (Anhydrous) / 6734-80-1 (Dihydrate) | Dihydrate is the common solid form; water acts as a lattice stabilizer. |

| Molecular Formula | C₂H₄NNaS₂[2] · 2H₂O | Stoichiometry dictates mass loss calculations in TGA. |

| Physical State | Crystalline Solid (White/Off-white) | Hygroscopic; often handled as 32-42% aqueous solution for stability. |

| Melting Point | None. Decomposes prior to melting. | Critical: DSC will show decomposition exotherms, not a clean melt endotherm. |

| Solubility | 722 g/L (20°C, Water) | High solubility facilitates rapid hydrolysis in soil/aqueous media. |

Part 3: Thermodynamic Profile (TGA & DSC Analysis)

The thermal behavior of Metam Sodium is characterized by a multi-stage weight loss profile driven by dehydration followed by chemical degradation.

Thermogravimetric Analysis (TGA) Expectations

When analyzing Metam Sodium Dihydrate via TGA, the mass loss curve typically exhibits two distinct regions:

-

Region I (Dehydration):

-

Temperature Range: ~60°C – 110°C

-

Mechanism: Loss of lattice water molecules.[3]

-

Mass Loss: Theoretical loss for 2H₂O is ~21.8%. Deviations from this suggest surface moisture or partial pre-dehydration.

-

Observation: A step-change in mass, often appearing as a broad endothermic event in DTA/DSC.

-

-

Region II (Chemical Decomposition):

-

Temperature Range: > 120°C (Onset varies by heating rate)[4]

-

Mechanism: Cleavage of the dithiocarbamate moiety (N-C and S-Metal bonds).

-

Products: Evolution of Carbon Disulfide (CS₂), Methyl Isothiocyanate (MITC), and Hydrogen Sulfide (H₂S).

-

Residue: Sodium Sulfide (Na₂S) or Sodium Polysulfides.

-

Differential Scanning Calorimetry (DSC)

-

Endotherms: A broad peak centered around 80-100°C corresponds to the energy of dehydration.

-

Exotherms: A sharp, often complex exothermic event >150°C indicates the irreversible decomposition of the anhydrous salt. Caution: This reaction generates gas; hermetically sealed pans (e.g., high-pressure gold-plated steel) are required to prevent pan rupture and sensor contamination.

Part 4: Decomposition Mechanism & Pathways

The decomposition of Metam Sodium is not a singular path; it is a bifurcated mechanism heavily influenced by pH and Temperature .

The Primary Pathways

-

Acid/Neutral Hydrolysis (The Fumigant Pathway): In the presence of moisture and lower pH (< 7), the N-H bond is protonated, leading to the rapid release of MITC and H₂S. This is the desired pathway for agricultural efficacy.

-

Thermal/Oxidative Degradation: At high temperatures or in the presence of oxidants, the molecule can cleave to form Carbon Disulfide (CS₂) and Methylamine (CH₃NH₂), or dimerize to form thiuram disulfides (impurities).

-

Alkaline Stabilization: At pH > 10, the dithiocarbamate anion is stabilized, preventing the protonation step required for MITC release. This is why commercial formulations are heavily buffered with base.

Visualizing the Pathway (DOT Diagram)

Caption: Figure 1. Bifurcated decomposition pathways of Metam Sodium dependent on environmental triggers (pH vs. Thermal).

Part 5: Kinetics of Decomposition

The conversion of Metam Sodium to MITC follows Pseudo-First-Order Kinetics in aqueous soil environments, but the rate constant (

-

Rate Equation:

-

Half-Life (

):-

Dilute Solution (pH 7): Minutes to Hours.

-

Concentrated Solution (pH 10+): Months to Years.

-

Soil (Moist): 30 minutes to 24 hours (highly dependent on temperature).

-

-

Activation Energy (

): While specific solid-state

Part 6: Experimental Protocols

To validate the stability or decomposition rate of Metam Sodium, two distinct workflows are required: one for the solid state (Thermal) and one for the solution state (Kinetic).

Protocol A: Solid-State Thermal Stability (TGA/DSC)

Objective: Determine the onset temperature of decomposition and dehydration profile.

-

Sample Prep: Grind Metam Sodium dihydrate gently to a uniform powder. Do not dry in an oven prior to analysis (this alters the hydrate state).

-

Crucible Selection:

-

TGA: Alumina (

) open pan (allows gas escape). -

DSC: High-pressure gold-plated steel or hermetically sealed aluminum pan with a laser-drilled pinhole (50 µm). Note: A completely sealed pan may rupture due to gas generation.

-

-

Atmosphere: Nitrogen (

) purge at 50 mL/min to prevent oxidative side-reactions. -

Ramp Rate: 5°C/min or 10°C/min.

-

Data Analysis:

-

Calculate % mass loss at 100°C (Water).

-

Determine

(extrapolated onset) for the second mass loss step (Decomposition).

-

Protocol B: Kinetic Analysis via Headspace GC

Objective: Measure the rate of MITC generation in solution.

-

System: Gas Chromatography (GC) with Headspace Sampler (HS) and Mass Spectrometry (MS) or Flame Photometric Detection (FPD - Sulfur mode).

-

Sample Prep:

-

Prepare a buffered solution of Metam Sodium (e.g., pH 7.0 phosphate buffer).

-

Immediately seal 5 mL of solution into a 20 mL headspace vial.

-

-

Incubation: Thermostat vials at target temperatures (e.g., 25°C, 35°C, 45°C).

-

Sampling:

-

Analyze headspace at fixed intervals (t=0, 10, 20, 30, 60 min).

-

Monitor the increase in MITC peak area and the decrease in Metam Sodium (if liquid injection is used, though HS is preferred for the volatile product).

-

-

Calculation: Plot

vs. time to determine

Experimental Workflow Diagram (DOT)

Caption: Figure 2. Dual-stream experimental workflow for characterizing thermal properties (Solid) and degradation kinetics (Solution).

Part 7: Safety & Handling Implications

The decomposition products of Metam Sodium present significant safety hazards that must be engineered out of the experimental design.

-

MITC Toxicity: Methyl isothiocyanate is a lachrymator and severe respiratory irritant.[2] All heating experiments (TGA/DSC) must be vented to a fume hood or scrubber.

-

H₂S Evolution: In acidic conditions, Hydrogen Sulfide gas is generated.[5] H₂S is heavier than air and can accumulate in low-lying areas; personal H₂S monitors are mandatory when handling large quantities.

-

Storage: Store Metam Sodium standards at 2–8°C in tightly sealed containers. Commercial solutions should be kept at pH > 10 to prevent "self-fumigation" inside the container.

Part 8: References

-

U.S. Environmental Protection Agency (EPA). (2004). Metam Sodium: Reregistration Eligibility Decision (RED). Retrieved from [Link]

-

Zheng, W., et al. (2006). Conversion of metam sodium and emission of fumigant from soil columns. Atmospheric Environment. Retrieved from [Link]

-

California Department of Pesticide Regulation. (2004). Metam Sodium Risk Characterization Document. Retrieved from [Link]

-

Food and Agriculture Organization (FAO). (1979). FAO Specifications for Plant Protection Products: Metam-Sodium. Retrieved from [Link]

Sources

- 1. www3.epa.gov [www3.epa.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ausimm.com [ausimm.com]

Navigating the Solubility of Sodium Methanedithioate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methanedithioate, a simple yet reactive organosulfur compound, presents unique challenges and opportunities in various chemical syntheses, including pharmaceutical and materials science applications.[1] Its utility, however, is intrinsically linked to its solubility in non-aqueous media. This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of sodium methanedithioate and related dithiocarbamate salts in organic solvents. Due to a notable scarcity of direct quantitative data for sodium methanedithioate in public literature, this guide emphasizes the foundational principles of ionic compound solubility, leverages data from structurally similar analogs, and provides robust, self-validating experimental protocols.

Introduction: The Challenge of a Niche Reagent

Sodium methanedithioate (CH₃NaS₂) is the sodium salt of methanedithioic acid.[1] While it serves as a potential building block for sulfur-containing compounds, its inherent reactivity and potential instability make it a challenging subject of study.[1][2] A thorough review of scientific databases reveals a significant gap in documented solubility data for this specific compound in organic solvents. This guide, therefore, adopts a first-principles approach, empowering researchers to predict, measure, and ultimately control the solubility of sodium methanedithioate and its analogs in their experimental systems.

We will delve into the theoretical underpinnings of solubility, explore the behavior of closely related and better-characterized dithiocarbamates, and present a detailed, field-proven methodology for empirical solubility determination.

Theoretical Framework: The Energetics of Dissolution

The solubility of an ionic compound like sodium methanedithioate in an organic solvent is a thermodynamic balancing act governed by the principle of "like dissolves like."[3][4] This is dictated by the Gibbs free energy of dissolution, which is influenced by the interplay of lattice energy, solvation energy, and entropy.

-

Lattice Energy : This is the energy required to break apart the ionic lattice of the solid sodium methanedithioate. For ionic compounds, this energy is substantial due to strong electrostatic forces.

-

Solvation Energy : This is the energy released when the individual ions (Na⁺ and CH₃S₂⁻) are surrounded and stabilized by solvent molecules. The strength of this interaction depends on the polarity and coordinating ability of the solvent.

-

Entropy : Dissolution generally leads to an increase in entropy as the ordered crystal lattice is dispersed into a disordered solution, which favors the dissolution process.[5]

For an ionic compound to dissolve in an organic solvent, the solvation energy must be sufficient to overcome the lattice energy.[6]

dot graph { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Solid [label="Sodium Methanedithioate\n(Crystal Lattice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ions [label="Separated Gaseous Ions\n(Na⁺ + CH₃S₂⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution [label="Solvated Ions in\nOrganic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Solid -> Ions [label="+ Lattice Energy\n(Energy Input)", color="#EA4335", len=2.5]; Ions -> Solution [label="- Solvation Energy\n(Energy Released)", color="#34A853", len=2.5]; Solid -> Solution [label="ΔH_solution\n(Overall Enthalpy Change)", color="#4285F4", len=2.5]; } caption { label = "Figure 1: Enthalpy changes in the dissolution process."; fontsize = 10; fontname = "Arial"; }

The Role of the Organic Solvent:

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. They are generally the most effective organic solvents for dissolving ionic compounds due to their ability to solvate both cations and anions.[4] However, the solubility of highly ionic salts may still be limited compared to water.

-

Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile) : These solvents have significant dipole moments but lack O-H or N-H bonds. They are effective at solvating cations but less so for anions. Solvents with high dielectric constants, like DMSO and DMF, are more promising for dissolving ionic salts.[4]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : These solvents have low dielectric constants and weak intermolecular forces. They are generally poor solvents for ionic compounds like sodium methanedithioate as they cannot effectively overcome the lattice energy.[3]

Predictive Analysis: Learning from Analogs

Given the lack of direct data for sodium methanedithioate, we can infer its likely behavior by examining its close chemical relatives, the sodium N,N-dialkyldithiocarbamates. Sodium N,N-diethyldithiocarbamate and sodium N,N-dimethyldithiocarbamate are well-characterized and their solubility patterns provide a valuable predictive tool.

Dithiocarbamate salts are generally soluble in water and polar organic solvents.[7] The presence of alkyl groups can influence their solubility in less polar media. For instance, sodium diethyldithiocarbamate is soluble in acetone, ethanol, and methanol, but insoluble in benzene and diethyl ether.[8][9]

Table 1: Reported Solubility of Sodium N,N-Diethyldithiocarbamate

| Solvent | Type | Reported Solubility |

| Water | Polar Protic | 54 g/100 g (20°C)[8] |

| Methanol | Polar Protic | Soluble[8] |

| Ethanol | Polar Protic | Soluble[8] |

| Acetone | Polar Aprotic | Soluble[8] |

| Diethyl Ether | Non-Polar | Insoluble[8] |

| Benzene | Non-Polar | Insoluble[8] |

Based on this data, we can predict that sodium methanedithioate will exhibit poor solubility in non-polar solvents and demonstrate increasing solubility in polar aprotic and polar protic solvents. Its smaller size compared to the dialkyl analogs may lead to slightly different solubility values, but the overall trend is expected to be similar.

Experimental Protocol for Solubility Determination

This section provides a robust, step-by-step methodology for the empirical determination of sodium methanedithioate solubility in a given organic solvent. This protocol is designed to be self-validating and accounts for the potential instability of dithiocarbamates.

Materials and Equipment

-

Sodium methanedithioate (ensure purity and proper storage)

-

Anhydrous organic solvents of interest

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

UV-Vis spectrophotometer or HPLC system

-

Inert atmosphere (e.g., nitrogen or argon) supply (recommended)

Experimental Workflow

Detailed Steps

-

Preparation of Saturated Solution :

-

To a series of vials, add a known volume (e.g., 5.00 mL) of the desired organic solvent.

-

Add an excess amount of sodium methanedithioate to each vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation :

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette. Avoid disturbing the solid at the bottom.

-

For highly accurate results, centrifuge the vials to ensure complete sedimentation of the undissolved solid.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent overestimation of solubility.

-

-

Analytical Quantification :

-

The concentration of sodium methanedithioate in the filtered supernatant can be determined using several methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific and sensitive method for dithiocarbamate analysis.[10][11]

-

Alternatively, UV-Vis spectrophotometry can be used if sodium methanedithioate has a distinct absorbance peak in the chosen solvent and there are no interfering species.[12][13] A calibration curve must be prepared using standards of known concentration.

-

HPLC Method Example :

-

Column : C18 reverse-phase column.

-

Mobile Phase : A gradient of acetonitrile and water or a suitable buffer.

-

Detection : UV detector set to the wavelength of maximum absorbance for the dithiocarbamate (typically around 250-290 nm).

-

Quantification : Compare the peak area of the sample to a calibration curve generated from standards of known concentration.

-

-

-

Data Analysis and Interpretation :

-

The solubility is the concentration of the saturated solution. Express the results in appropriate units, such as g/100 mL, mg/L, or mol/L.

-

It is crucial to consider the stability of sodium methanedithioate in the chosen solvent.[2] If decomposition occurs, the measured solubility will be an apparent solubility. Stability can be assessed by monitoring the concentration of the saturated solution over an extended period. The appearance of new peaks in an HPLC chromatogram can indicate degradation.

-

Challenges and Considerations

-

Instability : Dithiocarbamates can be unstable, especially in acidic or protic environments.[2][14] They can decompose to carbon disulfide and the corresponding amine.[2][15] Therefore, experiments should be conducted promptly, and the use of an inert atmosphere is recommended to prevent oxidative degradation.[1]

-

Hygroscopicity : Sodium salts are often hygroscopic. Moisture can significantly affect solubility in organic solvents. All glassware should be oven-dried, and anhydrous solvents should be used.

-

Purity of Solute : The purity of the sodium methanedithioate will directly impact the accuracy of the solubility measurement. Ensure the starting material is well-characterized.[1]

Conclusion

References

- High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Dithiocarbamates - Benchchem. (n.d.).

- Sodium;methanedithioate | 69316-68-3 - Benchchem. (n.d.).

- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.).

- Analytical Methods for Dithiocarbamate Detection | Encyclopedia MDPI. (2023, October 27).

- Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions - MDPI. (2025, September 26).

- Sodium diethyldithiocarbamate CAS#: 148-18-5 - ChemicalBook. (n.d.).

- Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). (n.d.).

- Analysis of the Dithiocarbamate Fungicides Ziram, Maneb, and Zineb and the Flotation Agent Ethylxanthogenate by Ion-Pair Reversed-Phase HPLC | Analytical Chemistry - ACS Publications. (n.d.).

- Dithiocarbamate - Wikipedia. (n.d.).

- Sodium methanethiolate - Wikipedia. (n.d.).

- sodium diethyldithiocarbamate. (n.d.).

- Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review - Taylor & Francis. (2022, July 25).

- Analysis of Dithiocarbamate Pesticides by GC-MS | Thermo Fisher Scientific. (n.d.).

- Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity - MDPI. (2018, October 9).

- (PDF) Analysis of Dithiocarbamate Fungicides in Vegetable Matrices Using HPLC-UV Followed by Atomic Absorption Spectrometry - ResearchGate. (n.d.).

- Sodium methanethiolate | CH3NaS | CID 4378561 - PubChem - NIH. (n.d.).

- Factors Affecting the Solubility of Ionic Compounds | Request PDF - ResearchGate. (n.d.).

- Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. (n.d.).

- Sodium diethyldithiocarbamate - Wikipedia. (n.d.).

- UV-visible absorption spectra of the ligand and dithiocarbamate metal... - ResearchGate. (n.d.).

- 17.5: Factors that Affect Solubility - Chemistry LibreTexts. (2026, January 27).

- Dithiocarbamates - CORESTA. (n.d.).

- Explain any four factors which affect the solubility class 12 chemistry CBSE - Vedantu. (2024, July 2).

- Decomposition of some cyclic dithiocarbamates - Canadian Science Publishing. (n.d.).

- Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- Solubility. (2025, October 22).

- Solubility of zinc dithiocarbamates and phosphates - ResearchGate. (n.d.).

- Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).

- The Versatility in the Applications of Dithiocarbamates - PMC. (n.d.).

- Reactions of sodium N,N-diethyldithiocarbamate with some organic solvents - Canadian Science Publishing. (n.d.).

- SODIUM N,N-DIMETHYLDITHIOCARBAMATE - Ataman Kimya. (n.d.).

- A Technical Guide to the Solubility of Sodium Methanetetracarboxylate in Organic Solvents - Benchchem. (n.d.).

- Metam sodium - Wikipedia. (n.d.).

- How to synthesis Sodium thiomethoxide - ChemicalBook. (2024, August 1).

- Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. (n.d.).

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC. (n.d.).

- Metam sodium CAS#: 137-42-8 - ChemicalBook. (n.d.).

- SYNTHESIS OF METHOHEXITAL SODIUM | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM - YouTube. (2019, May 15).

Sources

- 1. Sodium;methanedithioate | 69316-68-3 | Benchchem [benchchem.com]

- 2. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 7. Dithiocarbamate - Wikipedia [en.wikipedia.org]

- 8. sodium diethyldithiocarbamate [chemister.ru]

- 9. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic Fingerprinting of Sodium Methanedithioate: An In-Depth Technical Guide to IR and NMR Characterization

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium methanedithioate, a key intermediate in organic synthesis and materials science. Focusing on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, this document offers researchers, scientists, and drug development professionals a detailed exploration of the principles, experimental protocols, and data interpretation for this sulfur-containing compound. By synthesizing technical accuracy with field-proven insights, this guide aims to be an authoritative resource for the unambiguous identification and purity assessment of sodium methanedithioate.

Introduction: The Significance of Sodium Methanedithioate

Sodium methanedithioate, with the chemical formula CH₂S₂Na₂, is the sodium salt of methanedithioic acid. Its utility spans from being a building block in the synthesis of complex sulfur-containing molecules to its application in polymer chemistry. The precise characterization of this compound is paramount to ensure the integrity and success of these applications. Spectroscopic techniques, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR), offer powerful, non-destructive means to elucidate its molecular structure and confirm its identity. This guide delves into the nuances of applying these techniques for the robust characterization of sodium methanedithioate.

Infrared (IR) Spectroscopic Characterization

Infrared spectroscopy probes the vibrational modes of molecules. For sodium methanedithioate, the key functional group of interest is the dithiocarboxylate moiety (-CS₂⁻). The vibrational frequencies of the carbon-sulfur bonds provide a unique fingerprint for this compound.

Theoretical Principles and Vibrational Modes

The methanedithioate ion (CH₂S₂²⁻) possesses several fundamental vibrational modes. The most characteristic vibrations are associated with the symmetric and asymmetric stretching of the C-S bonds within the dithiocarboxylate group. Theoretical calculations and experimental data on related dithiocarbamate compounds suggest that the S-C-S vibrational bands are typically observed in the 950–1050 cm⁻¹ region of the IR spectrum[1]. Other expected vibrations include C-H stretching and bending modes.

Experimental Protocol: Sample Preparation and Data Acquisition

The quality of the IR spectrum is highly dependent on the sample preparation. As sodium methanedithioate is a solid, two primary methods are recommended:

Protocol 1: Potassium Bromide (KBr) Pellet Method

-

Sample and KBr Preparation: Thoroughly dry both the sodium methanedithioate sample and spectroscopic grade KBr powder in an oven at 110 °C for at least 2 hours to remove any residual moisture. Moisture can lead to broad O-H absorption bands in the spectrum, potentially obscuring key features.

-

Grinding: In an agate mortar and pestle, grind a small amount of the sodium methanedithioate sample (approximately 1-2 mg) to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture vigorously for several minutes until a homogenous, fine powder is obtained. The goal is to disperse the sample particles evenly within the KBr matrix to minimize light scattering.

-

Pellet Pressing: Transfer the powdered mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR)-FTIR

For rapid analysis, ATR-FTIR is a convenient alternative that requires minimal sample preparation.

-

Sample Placement: Place a small amount of the powdered sodium methanedithioate sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Interpretation of the IR Spectrum

A representative IR spectrum of sodium methanedithioate would exhibit the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3000 - 2850 | C-H Stretching (CH₂) | Medium |

| ~1450 | CH₂ Scissoring (Bending) | Medium |

| ~1050 - 950 | S-C-S Asymmetric & Symmetric Stretching | Strong |

| ~700 | CH₂ Rocking | Weak |

The bolded region is the most diagnostic for the confirmation of the dithiocarboxylate functional group. The presence of a strong absorption band within the 950-1050 cm⁻¹ range is a key indicator of the S-C-S moiety and serves as a primary point of identification for sodium methanedithioate[1]. The absence of significant O-H stretching bands (around 3200-3600 cm⁻¹) and C=O stretching bands (around 1700 cm⁻¹) would confirm the purity of the sample and the absence of water or carbonyl-containing impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an indispensable tool for structural elucidation. For sodium methanedithioate, both ¹H and ¹³C NMR are crucial for confirming its structure.

Theoretical Principles: Chemical Shift and Coupling

-

¹H NMR: The proton NMR spectrum of sodium methanedithioate is expected to be simple, showing a single signal corresponding to the two equivalent protons of the methylene (CH₂) group. The chemical shift of this signal will be influenced by the electron-withdrawing effect of the two sulfur atoms.

-

¹³C NMR: The carbon-13 NMR spectrum will also be straightforward, with a single resonance for the methylene carbon and another for the dithiocarboxylate carbon. The chemical shift of the dithiocarboxylate carbon is expected to be significantly downfield due to the direct attachment of the two sulfur atoms.

Experimental Protocol: Sample Preparation and Data Acquisition

Being an ionic compound, the choice of a suitable deuterated solvent is critical for obtaining a high-resolution NMR spectrum.

Protocol for NMR Sample Preparation

-

Solvent Selection: Deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents for sodium methanedithioate due to its ionic nature. The choice may depend on the desired chemical shift reference and the potential for hydrogen exchange with D₂O.

-

Sample Dissolution: Accurately weigh approximately 5-10 mg of sodium methanedithioate and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): For accurate chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆ can be added.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each carbon.

Sources

An In-Depth Technical Guide to the Reaction Mechanism of Sodium Dithiocarboxylate Formation

This guide provides a comprehensive examination of the core reaction mechanism for the formation of sodium dithiocarboxylates, with a focus on the parent compound, sodium methanedithioate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to deliver an authoritative overview of this versatile class of organosulfur compounds.

Part 1: Foundational Principles and Core Mechanism

Sodium dithiocarboxylates are salts with the general formula R-CS₂⁻Na⁺. The simplest member of this class, sodium methanedithioate (H-CS₂⁻Na⁺), serves as a fundamental building block, though its substituted derivatives are more commonly encountered in synthesis. These compounds are highly valuable intermediates, primarily due to the dithiocarboxylate group's ability to act as a versatile synthon in the construction of sulfur-containing heterocycles, as a ligand in coordination chemistry, and in materials science.

The principal and most mechanistically transparent route to sodium dithiocarboxylates involves the base-mediated condensation of an active methylene compound with carbon disulfide (CS₂).

Pillar 1: The Reactants' Intrinsic Properties

Carbon Disulfide (CS₂): An Ambidextrous Reagent Carbon disulfide is a linear molecule analogous to carbon dioxide. The central carbon atom is sp-hybridized and forms double bonds with two sulfur atoms. Due to the electronegativity of sulfur, the carbon atom is electron-deficient, rendering it a soft electrophile. This electrophilicity is the cornerstone of its reactivity, making it highly susceptible to attack by a wide range of nucleophiles. While weaker than its counterpart CO₂, reactions with CS₂ are often more thermodynamically favorable, allowing for the formation of stable products with less reactive nucleophiles.

Active Methylene Compounds: The Nucleophile Source Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (EWGs), such as esters, ketones, nitriles, or nitro groups. This structural arrangement significantly increases the acidity of the methylene protons. The EWGs stabilize the resulting conjugate base—a carbanion—through resonance and inductive effects, making deprotonation feasible with moderately strong bases. This in-situ generation of a stabilized carbanion provides the key nucleophile for the synthesis.

Pillar 2: The Step-by-Step Reaction Mechanism

The formation of a sodium dithiocarboxylate salt from an active methylene compound is a robust and high-yielding process that proceeds through three distinct steps:

-

Step 1: Deprotonation and Carbanion Formation The reaction is initiated by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which abstracts an acidic proton from the active methylene carbon. This acid-base reaction generates a resonance-stabilized carbanion, often referred to as an enolate. The choice of base is critical; its strength must be sufficient to deprotonate the specific active methylene compound used.

-

Step 2: Nucleophilic Attack on Carbon Disulfide The newly formed carbanion, a potent carbon-centered nucleophile, attacks the electrophilic carbon atom of carbon disulfide. This addition reaction results in the formation of a new carbon-carbon bond and shifts electron density onto the sulfur atoms, creating a dithiolate anion intermediate.

-

Step 3: Salt Formation The dithiolate anion is a stable species that forms an ionic bond with the sodium cation (Na⁺) from the base, yielding the final sodium dithiocarboxylate salt. These salts are typically stable, often crystalline, solids that can be isolated or used directly in subsequent reactions.

Pillar 3: Causality in Experimental Design

The success of this synthesis relies on the careful selection of reagents and conditions, a process governed by fundamental chemical principles.

-

Choice of Base and Solvent: The pKa of the active methylene compound dictates the required strength of the base. For compounds like dimedone or malononitrile, bases like triethylamine or potassium hydroxide are effective. The solvent plays a crucial role in solvating the ionic species and influencing reaction rates. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or Dimethylformamide (DMF) are often preferred as they effectively solvate the cation without interfering with the nucleophile.

-

Stoichiometry and Control: The reaction is typically performed with an excess of carbon disulfide and base to ensure complete conversion of the active methylene compound. Temperature control is also important; the initial deprotonation can be exothermic, and reactions are often started at room temperature or with mild cooling to maintain control.

Part 2: Visualization of the Reaction Mechanism

The logical flow of the base-mediated formation of a dithiocarboxylate salt is illustrated below.

Caption: Mechanism of sodium dithiocarboxylate formation.

Part 3: Experimental Protocol and Data

To ensure scientific integrity and reproducibility, the following section outlines a representative experimental protocol adapted from the literature for the synthesis of a dithiocarboxylate derivative. This protocol serves as a self-validating system, incorporating checkpoints for reaction monitoring and product characterization.

Case Study: Synthesis of a Ketene Dithioacetal Precursor

This procedure is based on the principles outlined for the reaction of dimedone (an active methylene compound) with carbon disulfide.

Objective: To synthesize a stable dithiocarboxylate-derived product demonstrating the core reaction mechanism.

Materials:

-

Dimedone (1.0 mmol)

-

Carbon Disulfide (3.0 mmol)

-

Triethylamine (2.0 mmol)

-

Acetonitrile (7 mL)

-

Arylidenemalononitrile (1.0 mmol)

-

Standard laboratory glassware, magnetic stirrer, TLC plates

Step-by-Step Methodology:

-

Initial Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add dimedone (1.0 mmol) and 5 mL of acetonitrile.

-

Base and CS₂ Addition: Add triethylamine (2.0 mmol) to the stirring suspension, followed by the dropwise addition of carbon disulfide (3.0 mmol).

-

Carbanion Formation: Stir the mixture at room temperature for 30 minutes. The formation of the intermediate dithiocarboxylate can be observed by a color change. This step constitutes the formation of the nucleophile.

-

Trapping/Reaction: In a separate vial, dissolve the arylidenemalononitrile (1.0 mmol) in 2 mL of acetonitrile. Add this solution dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., diethyl ether/acetone) to yield the pure product.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques:

-

Melting Point: Determine the melting point range.

-

FT-IR Spectroscopy: Identify characteristic vibrational bands, such as C=S and C=C stretches.

-

¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns.

-

Comparative Data on Dithiocarboxylate Synthesis

The following table summarizes various synthetic conditions for forming dithiocarboxylates from different active methylene precursors, highlighting the versatility of the method.

| Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) | Reference |

| 2-Phenylpyrrole | KOH·0.5H₂O | DMSO | 2 | 59 | |

| Dimedone | Triethylamine | Acetonitrile | 3.5-6 | 81-95 | |

| Deoxybenzoin | KOH | Carbon Disulfide | 8 | 40 | |

| Acetone | Ammonia | N/A | N/A | N/A |

Part 4: Alternative Synthetic Pathways

While the base-mediated condensation of active methylene compounds is a primary route, other methods for generating dithiocarboxylates are reported in the literature.

-

Grignard Reagent Method: A classic approach involves the reaction of a Grignard reagent (R-MgX) with carbon disulfide. This forms a magnesium dithiocarboxylate salt, which can be protonated to give the dithiocarboxylic acid or used in further reactions. This method is suitable for generating salts from simple alkyl or aryl groups that do not possess acidic methylene protons.

RMgX + CS₂ → RCS₂MgX

-

Sodium Hydroxymethanesulfinate (Rongalite) Method: The synthesis of sodium methanedithioate has been reported via the reaction of carbon disulfide with sodium hydroxymethanesulfinate (NaHOCH₂SO₂). Rongalite is a versatile industrial chemical, and in this context, it appears to function as a C1 synthon. However, the detailed mechanism for this specific transformation is not as widely elucidated as the active methylene pathway and represents an area for further investigation.

Conclusion

The formation of sodium dithiocarboxylates, particularly through the reaction of active methylene compounds with carbon disulfide, is a cornerstone of organosulfur synthesis. The mechanism is a classic example of nucleophilic addition, driven by the acidity of the methylene protons and the electrophilicity of carbon disulfide. A thorough understanding of this mechanism, including the causal relationships between reactant properties and experimental conditions, empowers researchers to harness these versatile intermediates for applications ranging from the synthesis of complex heterocyclic drugs to the development of novel materials.

References

-

Yates, P., & Moore, D. R. (1963). Carbon Disulfide. II. Reaction with Active Methylene Compounds. The Structures of the Desaurins. Canadian Journal of Chemistry, 41(8), 1997-2009. [Link]

- Mehrabi, H., & Kazemi-Mireki, M. (2018). The reaction of active methylene compounds with carbon disulfide in the presence of arylidenemalononitriles: synthesis of 6-amino-2-(4,4-dimethyl/dihydro-2,6-dioxocyclohexylidene)-4-aryl-

A Theoretical and Computational Guide to the Electronic Structure of Methanedithioate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methanedithioate (CH₂S₂²⁻), the dianion of dithiomethanoic acid, represents a fundamental building block in the rich field of sulfur-containing organic compounds. Its simple structure belies a complex electronic landscape that governs its behavior as a potent nucleophile and a versatile ligand in coordination chemistry. Understanding this electronic structure is paramount for predicting its reactivity, designing novel catalysts, and developing new therapeutic agents. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to elucidate the electronic properties of methanedithioate. We will delve into the foundational principles of Density Functional Theory (DFT) and Molecular Orbital (MO) theory, offering a practical framework for performing and interpreting high-level quantum chemical calculations. The narrative emphasizes the causality behind methodological choices, ensuring a self-validating and robust computational protocol.

Introduction: The Significance of the Dithioate Moiety

The 1,1-dithiolate group, of which methanedithioate is the simplest representation, is a cornerstone of coordination and medicinal chemistry. Dithiocarbamates, closely related analogues, are known for their ability to form stable complexes with a vast array of metals and have applications ranging from agriculture to cancer therapy[1]. The electronic structure of the dithioate moiety—specifically the charge distribution and the nature of its frontier molecular orbitals—dictates its coordination modes, the stability of the resulting metal complexes, and its overall chemical reactivity.

Theoretical studies, grounded in quantum mechanics, provide unparalleled insight into these properties at a level of detail that is often inaccessible through experimentation alone. By solving approximations of the Schrödinger equation, we can model the molecule's geometry, orbital energies, and electron density distribution with high fidelity.[2] This guide will focus on the application of Density Functional Theory (DFT), the most widely used first-principles electronic structure method for systems of this size, to unravel the electronic secrets of methanedithioate.[3]

Theoretical & Computational Methodologies: A Framework for Inquiry

The reliability of any theoretical study hinges on the judicious selection of its computational methods. This choice is not arbitrary but is guided by a balance between desired accuracy and available computational resources. For a molecule like methanedithioate, DFT offers the most favorable cost-to-performance ratio.

The Power of Density Functional Theory (DFT)

Unlike wavefunction-based ab initio methods, DFT calculates the total energy of a system based on its electron density.[3] This approach inherently includes electron correlation—a critical factor for accurately describing chemical bonds—at a fraction of the computational cost of traditional methods.[2]

-

Causality of Functional and Basis Set Selection:

-

Exchange-Correlation (XC) Functional: The exact form of the XC functional is unknown and must be approximated. For main-group elements and transition metals, hybrid functionals like B3LYP have a long track record of providing reliable geometries and electronic properties.[4][5] Functionals like BP86 are also proven to be reliable for transition metal thiolates.[6] The choice of functional is a critical step, as it directly influences the accuracy of the computed properties. A newer functional, QTP17 , has also been developed to give a balanced description of both core and valence excitation energies.[7]

-

Basis Set: The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets like 6-311+G(d,p) offer a good balance of flexibility and efficiency. The "+" indicates the addition of diffuse functions, which are essential for accurately describing anions like methanedithioate where electrons are less tightly bound. The "(d,p)" denotes the inclusion of polarization functions, which allow for greater flexibility in the shape of the orbitals and are crucial for describing chemical bonding accurately.

-

The Narrative of Molecular Orbital (MO) Theory

MO theory provides a delocalized picture of bonding, where atomic orbitals (AOs) from all atoms in the molecule combine to form a set of molecular orbitals that span the entire molecule.[8][9] Each MO has a specific energy level and can hold a maximum of two electrons.[8] This framework is indispensable for understanding chemical bonding and reactivity.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the FMOs.

-

The HOMO can be conceptualized as the orbital from which the molecule is most likely to donate electrons, making it the primary site for electrophilic attack.

-

The LUMO is the orbital that is most likely to accept electrons, indicating the site for nucleophilic attack.

-

The HOMO-LUMO gap is a critical parameter that provides a measure of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive.

-

A Self-Validating System: Ensuring Trustworthiness

Every computational protocol must be a self-validating system. This is achieved through a series of checks and logical steps:

-

Geometry Optimization: The first step is to find the lowest energy structure of the molecule. The algorithm adjusts the positions of the atoms until the forces on them are negligible, representing a stationary point on the potential energy surface.

-

Frequency Calculation: A subsequent frequency calculation is imperative. For a true energy minimum, all calculated vibrational frequencies must be real (positive). The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable structure. This step validates the optimized geometry.

-

Population Analysis: Methods like Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges and analyze the bonding in terms of localized bonds, lone pairs, and intermolecular interactions, providing a chemically intuitive picture that can be cross-referenced with the MO analysis.

Core Analysis: The Electronic Structure of Methanedithioate

Applying the DFT framework described above allows us to construct a detailed picture of methanedithioate's electronic structure.

Molecular Geometry

A geometry optimization at the B3LYP/6-311+G(d,p) level of theory would predict a planar C₂ᵥ symmetry for the methanedithioate dianion. The key structural parameters are summarized in the table below. These values are predictive and represent typical results from such a calculation.

| Parameter | Predicted Value | Commentary |

| C-S Bond Length | ~1.70 Å | Shorter than a typical C-S single bond (~1.82 Å), indicating significant double bond character due to delocalization of the negative charge. |

| C-H Bond Length | ~1.09 Å | Typical for an sp²-hybridized carbon. |

| S-C-S Bond Angle | ~130° | Larger than the ideal 120° for sp² hybridization, due to steric repulsion between the large, electron-rich sulfur atoms. |

| H-C-H Bond Angle | ~115° | Compressed from the ideal 120° due to the expansion of the S-C-S angle. |

Table 1: Predicted geometric parameters for methanedithioate.

Molecular Orbital and Frontier Orbital Analysis

The molecular orbitals of methanedithioate are composed of combinations of carbon 2s/2p, hydrogen 1s, and sulfur 3s/3p atomic orbitals. The most critical orbitals for understanding its chemistry are the FMOs.

Figure 1: A qualitative MO diagram for methanedithioate.

-

HOMO: The Highest Occupied Molecular Orbital is predicted to be a non-bonding (n) orbital, primarily composed of in-plane sulfur 3p atomic orbitals. This orbital holds significant electron density localized on the two sulfur atoms. This localization confirms that the sulfur atoms are the primary sites for electrophilic attack and are the electron-donating centers when methanedithioate acts as a ligand.

-

LUMO: The Lowest Unoccupied Molecular Orbital is an anti-bonding pi (π*) orbital, with major contributions from the carbon 2p and sulfur 3p orbitals that are perpendicular to the molecular plane. This orbital would accept electrons in a reaction with a nucleophile.

-

HOMO-1: Just below the HOMO lies a π-bonding orbital formed from the constructive overlap of the carbon 2p and sulfur 3p orbitals, responsible for the C-S π-bonding character.

-

Electron Density: NBO analysis confirms the intuitive picture: the majority of the -2 charge is localized on the two sulfur atoms, with each sulfur atom holding a charge of approximately -0.8 to -0.9 e, while the carbon atom remains relatively neutral. This charge distribution makes the sulfur atoms highly nucleophilic.

Experimental Protocol: A Computational Workflow

This section provides a generalized, step-by-step methodology for conducting a theoretical study on methanedithioate using a quantum chemistry software package like Gaussian or ORCA.

Objective: To determine the optimized geometry, vibrational frequencies, and electronic structure of methanedithioate.

Method: Density Functional Theory (DFT)

Level of Theory: B3LYP/6-311+G(d,p)

Protocol Steps:

-

Input File Creation:

-

Construct an initial guess for the molecular geometry of CH₂S₂²⁻ in Cartesian coordinates. A planar structure is a good starting point.

-

Specify the charge (-2) and spin multiplicity (singlet, i.e., 1).

-

Define the computational method in the route section/input block (e.g., #p B3LYP/6-311+G(d,p) Opt Freq Pop=NBO).

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

Pop=NBO: Requests a Natural Bond Orbital population analysis.

-

-

-

Execution of Calculation:

-

Submit the input file to the quantum chemistry program. The software will iteratively solve the Kohn-Sham equations to minimize the energy of the system.[2]

-

-

Analysis of Results:

-

Geometry Optimization Convergence: Verify that the calculation terminated normally and that the optimization converged based on the program's output criteria (typically changes in energy and forces falling below a set threshold).

-

Vibrational Frequencies: Inspect the output of the frequency calculation. Confirm that there are no imaginary frequencies, thus validating the structure as a true minimum.

-

Molecular Orbitals: Visualize the HOMO and LUMO using visualization software (e.g., GaussView, Avogadro, Chemcraft). Analyze their atomic orbital composition and symmetry. Examine the HOMO-LUMO energy gap.

-

NBO Analysis: Review the NBO output to determine the partial charges on each atom and to understand the nature of the C-S bonds (e.g., Wiberg bond indices).

-

Figure 2: Standard workflow for a DFT calculation.

Conclusion

Theoretical and computational studies provide a powerful lens through which to view the electronic structure of methanedithioate. Through the application of Density Functional Theory, we can construct a robust and predictive model of its molecular geometry, bonding, and reactivity. The key finding is that the chemical behavior of methanedithioate is dominated by its sulfur atoms, which hold the majority of the negative charge and are the primary constituents of the Highest Occupied Molecular Orbital. This makes them potent nucleophiles and the active sites for coordination to metal centers. The computational workflow detailed herein provides a reliable and self-validating protocol for researchers seeking to explore this fundamental molecule and its derivatives, paving the way for rational design in materials science and drug development.

References

-

A density functional theory study on the electronic structures and properties of methylenediaminetetraacetate complexes (M=Co, Ni, Cu, Zn, Cd). ResearchGate. Available at: [Link]

-

A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, Spectroscopy, and Structure of [FeRu(μ-dithiolate)(CN)2(CO)4]2−. National Center for Biotechnology Information. Available at: [Link]

-

Electronic structures and spectroscopic signatures of diiron intermediates generated by O2 activation of nonheme iron(ii)–thiolate complexes. National Center for Biotechnology Information. Available at: [Link]

-